1-(5-bromothiophen-2-yl)propan-1-one
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Overview
Description
1-(5-bromothiophen-2-yl)propan-1-one is a chemical compound with the molecular formula C7H7BrOS and a molecular weight of 219.10 g/mol . It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a propanone group. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-(5-bromothiophen-2-yl)propan-1-one typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Friedel-Crafts Acylation: The 5-bromothiophene is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.
Chemical Reactions Analysis
1-(5-bromothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(5-bromothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. Studies suggest that the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-(5-bromothiophen-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(5-Chlorothien-2-yl)propan-1-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(5-Iodothien-2-yl)propan-1-one:
1-(5-Methylthien-2-yl)propan-1-one: Features a methyl group, resulting in distinct biological and chemical behavior.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAYKLHWCBPAEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292110 |
Source
|
Record name | 1-(5-bromothien-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32412-39-8 |
Source
|
Record name | 32412-39-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-bromothien-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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